molecular formula C9H13N3O2S B1390897 N-pyrimidin-2-ylmethionine CAS No. 1491159-20-6

N-pyrimidin-2-ylmethionine

Cat. No.: B1390897
CAS No.: 1491159-20-6
M. Wt: 227.29 g/mol
InChI Key: NVBBOWJRDCEIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyrimidin-2-ylmethionine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a cyclic organic compound with a ring structure consisting of four carbon atoms and two nitrogen atoms at positions 1 and 3 this compound is characterized by the presence of a pyrimidine ring attached to a methionine moiety, which is an essential amino acid

Biochemical Analysis

Biochemical Properties

N-pyrimidin-2-ylmethionine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydroorotate dehydrogenase, an enzyme involved in pyrimidine metabolism . The nature of these interactions often involves binding to active sites, influencing enzyme activity, and altering metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase and Akt pathways, which are crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . This inhibition is crucial for its anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell function and reduced inflammation. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse reactions in animal studies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism. For example, it can influence the activity of dihydroorotate dehydrogenase, an enzyme critical for the de novo synthesis of pyrimidines . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific amino acid transporters and distributed to various tissues, including the liver and kidneys . Its distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyrimidin-2-ylmethionine typically involves the reaction of pyrimidine derivatives with methionine or its analogs. One common method is the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one-carbon source . This reaction is efficient, facile, and eco-friendly, tolerating many important functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-pyrimidin-2-ylmethionine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

N-pyrimidin-2-ylmethionine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-pyrimidin-2-ylmethionine can be compared with other pyrimidine derivatives, such as:

This compound is unique due to its specific structure and the presence of the methionine moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-methylsulfanyl-2-(pyrimidin-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-15-6-3-7(8(13)14)12-9-10-4-2-5-11-9/h2,4-5,7H,3,6H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBBOWJRDCEIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.